![molecular formula C20H16ClN5O5S B2555364 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-73-2](/img/structure/B2555364.png)

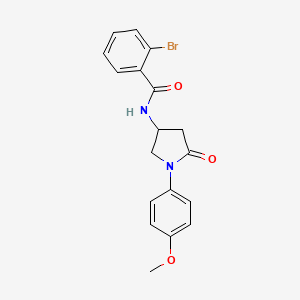

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are often encountered in approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess a pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .

Synthesis Analysis

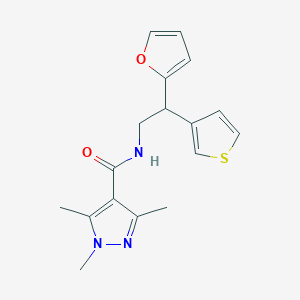

The synthesis of similar compounds has been reported via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis

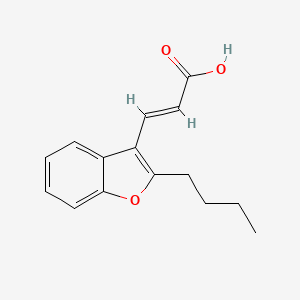

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine has been isolated from the nucleic acid hydrolyses and is a much weaker base than pyridine and soluble in water .Chemical Reactions Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at positions 1 and 3 . It is a much weaker base than pyridine and soluble in water .Aplicaciones Científicas De Investigación

Antitumor and Antibacterial Applications

One of the primary areas of research for this compound and its analogs is their potential as antitumor and antibacterial agents. Studies have identified novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, showcasing their role in anticancer therapies. These compounds have been synthesized and evaluated against various human and bacterial thymidylate synthases and dihydrofolate reductases, revealing their potential as both antitumor and antibacterial agents. The research conducted by Gangjee et al. (1996) highlights the synthesis and evaluation of these compounds against a range of targets, showcasing their versatility and potential in medical applications Gangjee et al., 1996.

Material Science

In material science, derivatives of this compound have been explored for their potential in creating new types of polymers with unique properties. For instance, polyamides and polyimides derived from related compounds exhibit exceptional solubility, thermal stability, and mechanical strength. These materials could have applications in advanced engineering, electronics, and as components in high-performance materials. The work by Yang and Lin (1995) demonstrates the synthesis and properties of aromatic polyamides and polyimides based on similar structures, highlighting their potential in the development of new materials with specialized applications Yang & Lin, 1995.

Organic Chemistry and Synthesis

The chemical structure of 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide lends itself to a variety of synthetic modifications, making it a valuable tool in organic chemistry for creating new compounds with potential biological activity. Research in this area focuses on the synthesis of novel compounds for further biological evaluation, contributing to the development of new drugs and therapeutic agents. The synthesis and antibacterial properties of related pyrimidine derivatives, as explored by Cieplik et al. (2008), underscore the importance of these compounds in the development of new antimicrobial agents Cieplik et al., 2008.

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication .

Mode of Action

The compound this compound interacts with its target, the Mpro enzyme, by binding to it . The binding affinity of the compound to the Mpro enzyme is indicated by binding energy scores .

Biochemical Pathways

The compound this compound affects the biochemical pathway of viral replication by inhibiting the Mpro enzyme . This inhibition disrupts the replication of the virus, thereby potentially reducing the severity of the infection .

Pharmacokinetics

In silico analysis, including lipinski’s rule and admet prediction, has been performed on the compound .

Result of Action

The result of the action of the compound this compound is the inhibition of the Mpro enzyme, which disrupts the replication of the SARS-CoV-2 virus . This could potentially lead to a reduction in the severity of the infection .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O5S/c1-25-10-15(18(27)23-12-4-8-14(9-5-12)32(22,30)31)16-17(25)19(28)26(20(29)24-16)13-6-2-11(21)3-7-13/h2-10H,1H3,(H,23,27)(H,24,29)(H2,22,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBXXLLYTKTUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2555282.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)

![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)

![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)

![2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2555302.png)